1-(2-Oxopropyl)cyclopropane-1-carboxylic acid
CAS No.: 1784614-04-5
Cat. No.: VC6534277
Molecular Formula: C7H10O3
Molecular Weight: 142.154
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1784614-04-5 |
---|---|
Molecular Formula | C7H10O3 |
Molecular Weight | 142.154 |
IUPAC Name | 1-(2-oxopropyl)cyclopropane-1-carboxylic acid |
Standard InChI | InChI=1S/C7H10O3/c1-5(8)4-7(2-3-7)6(9)10/h2-4H2,1H3,(H,9,10) |
Standard InChI Key | RCVKECHCOQFOFF-UHFFFAOYSA-N |
SMILES | CC(=O)CC1(CC1)C(=O)O |
Introduction
Chemical Identity and Structural Analysis
Molecular Composition and Stereochemistry
1-(2-Oxopropyl)cyclopropane-1-carboxylic acid possesses the molecular formula C₇H₁₀O₃ and a molecular weight of 142.15 g/mol . The compound features a cyclopropane ring substituted at the 1-position with a carboxylic acid group and a 2-oxopropyl side chain (Figure 1). The spatial arrangement of these substituents influences its reactivity and interactions with biological targets.
Figure 1: Hypothesized structure of 1-(2-oxopropyl)cyclopropane-1-carboxylic acid
(Note: A 2D structure is inferred from analogous cyclopropane derivatives .)
The cyclopropane ring’s strain energy (~27 kcal/mol) and the electron-withdrawing effects of the carboxylic acid and ketone groups may enhance its susceptibility to ring-opening reactions, a trait exploited in prodrug design .
Spectroscopic and Computational Data
While experimental spectra for this specific compound are unavailable, computational models predict key characteristics:
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IR Spectroscopy: Strong absorption bands near 1700 cm⁻¹ (carboxylic acid C=O) and 1720 cm⁻¹ (ketone C=O) .
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NMR: Cyclopropane protons typically resonate between δ 0.5–1.5 ppm, while the carboxylic acid proton appears downfield at δ 10–12 ppm .
Synthetic Methodologies
Cyclopropanation Strategies
The synthesis of 1-substituted cyclopropane carboxylic acids often employs transition-metal-catalyzed cyclopropanation or Simmons–Smith reactions. For example:
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Copper-Catalyzed Cyclopropanation: A method detailed by Mikaelyan et al. (2024) uses a [Cu(I)/amine/DMSO] system to assemble cyclopropane rings from α,β-unsaturated esters . Applied to 1-(2-oxopropyl)cyclopropane-1-carboxylic acid, this approach could involve reacting a pre-functionalized allyl ketone with a diazo compound.
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Horner–Wadsworth–Emmons Olefination: As demonstrated in the synthesis of (−)-majusculoic acid, phosphonate reagents facilitate stereoselective cyclopropane formation . Adapting this method, the ketone-bearing side chain might be introduced via a Wittig reaction post-cyclopropanation.
Table 1: Comparative Yields of Cyclopropane Carboxylic Acid Syntheses
Method | Catalyst System | Yield (%) | Reference |
---|---|---|---|
Copper-Catalyzed | CuI/DMAP/DMSO | 85–92 | |
Horner–Wadsworth | NaH/Phosphonate | 70–78 | |
Simmons–Smith | Zn/CuI | 65–73 |
Functional Group Transformations
Post-cyclopropanation modifications are critical for installing the 2-oxopropyl group:
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Aldol Condensation: Reacting a cyclopropane carbaldehyde with acetone under basic conditions could yield the α,β-unsaturated ketone, followed by hydrogenation .
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Weinreb Amide Intermediates: Conversion of the carboxylic acid to a Weinreb amide (e.g., using N,O-dimethylhydroxylamine) enables controlled ketone installation via Grignard reactions .
Physicochemical Properties and Stability
Thermal and Solubility Profiles
Experimental data for 1-(2-oxopropyl)cyclopropane-1-carboxylic acid remain limited, but analogous compounds provide insights:
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Melting Point: Cyclopropane carboxylic acids with similar substitution patterns melt between 80–120°C .
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Solubility: High solubility in polar aprotic solvents (e.g., DMSO, THF) and moderate solubility in water due to the carboxylic acid group .
Degradation Pathways
The compound’s stability is likely compromised under:
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Basic Conditions: Ring-opening via nucleophilic attack at the cyclopropane carbons.
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Oxidative Environments: Ketone oxidation to a dicarboxylic acid derivative .
Biological Relevance and Applications
Ethylene Biosynthesis Modulation
Cyclopropane carboxylic acids are known inhibitors of 1-aminocyclopropane-1-carboxylate (ACC) oxidase, a key enzyme in ethylene production . Molecular docking studies suggest that the 2-oxopropyl group could mimic ACC’s binding pose, competitively inhibiting the enzyme (ΔG ≈ −6.5 kcal/mol) .
Table 2: Docking Scores of Cyclopropane Derivatives vs. ACC Oxidase
Compound | ΔG (kcal/mol) | Binding Affinity (Kb, M⁻¹) |
---|---|---|
1-(2-Oxopropyl)cyclopropane-1-carboxylic acid* | −6.5 | 5.94 × 10⁴ |
Pyrazinoic acid | −5.3 | 7.61 × 10³ |
Methylcyclopropane | −3.1 | 1.88 × 10² |
*Predicted values based on structural analogs .
Challenges and Future Directions
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Synthetic Optimization: Current methods for analogous compounds yield ≤75%, necessitating improved catalysts or protecting-group strategies .
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In Vivo Testing: Preliminary in silico data require validation through enzyme assays and plant models.
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Derivatization: Exploring ester or amide derivatives could enhance bioavailability and target specificity.
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